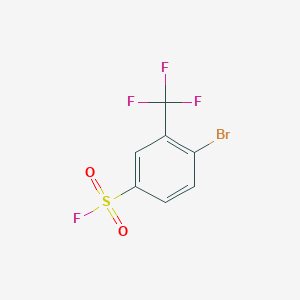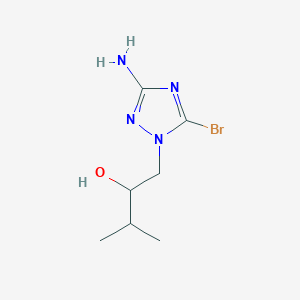![molecular formula C11H19Cl B13301095 1-(Chloromethyl)spiro[4.5]decane](/img/structure/B13301095.png)
1-(Chloromethyl)spiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)spiro[45]decane is an organic compound characterized by a spirocyclic structure, where two rings share a single carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)spiro[4.5]decane can be synthesized through the reaction of 2-chloromethyl-1,4-dioxaspiro[4.5]decane with hydrochloric acid under heating conditions . This method is relatively straightforward and involves the chloromethylation of the spirocyclic core.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)spiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various spirocyclic derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)spiro[4.5]decane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds and studying reaction mechanisms.
Medicine: Research into its derivatives may lead to the discovery of new drugs with unique biological activities.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)spiro[4.5]decane involves its interaction with molecular targets through its chloromethyl group. This group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. In the context of prolyl hydroxylase domain inhibitors, the compound binds to the active site of the enzyme, inhibiting its activity and affecting the hypoxia-inducible factor pathway .
Vergleich Mit ähnlichen Verbindungen
1,6-Dioxaspiro[4.5]decane: This compound shares the spirocyclic core but has different functional groups, leading to distinct chemical properties and applications.
Spiro[5.5]undecane: Another spirocyclic compound with a larger ring system, used in different chemical and biological contexts.
Uniqueness: 1-(Chloromethyl)spiro[4.5]decane is unique due to its chloromethyl group, which imparts specific reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H19Cl |
|---|---|
Molekulargewicht |
186.72 g/mol |
IUPAC-Name |
4-(chloromethyl)spiro[4.5]decane |
InChI |
InChI=1S/C11H19Cl/c12-9-10-5-4-8-11(10)6-2-1-3-7-11/h10H,1-9H2 |
InChI-Schlüssel |
BRHGEARMTFFWEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CCCC2CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


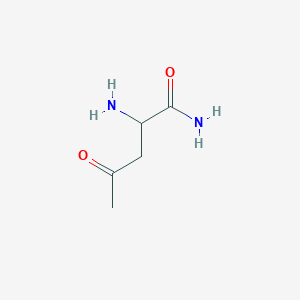
![N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13301027.png)
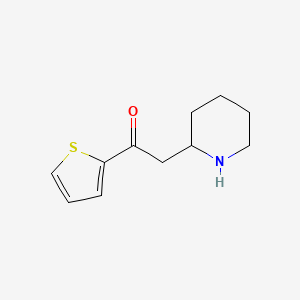
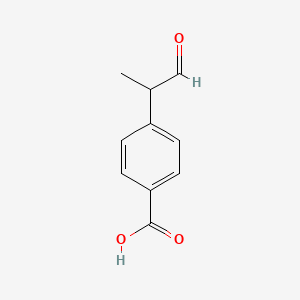
![(2-Methylpentyl)[(2-methylphenyl)methyl]amine](/img/structure/B13301049.png)
![2-[(3-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13301051.png)
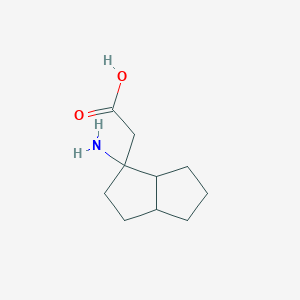
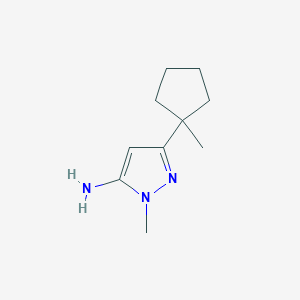
![5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline](/img/structure/B13301073.png)
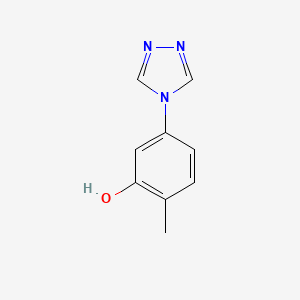
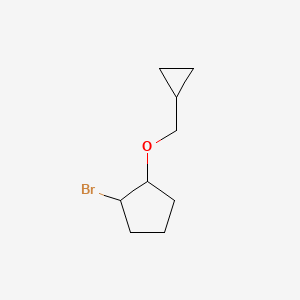
![(Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13301088.png)
